Home > Products > Building Blocks P2457 > tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate - 1246551-25-6

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Catalog Number: EVT-1811275
CAS Number: 1246551-25-6
Molecular Formula: C11H19N3O3
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a chemical compound with the molecular formula C11H19N3O3C_{11}H_{19}N_{3}O_{3} and a molecular weight of 241.29 g/mol. It is classified under imidazopyrazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Synthesis Analysis

The synthesis of tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multiple steps, utilizing various reagents and conditions:

  1. Starting Materials: The synthesis often begins with readily available precursors such as hexahydroimidazo compounds and tert-butyl chloroacetate.
  2. Reaction Conditions: The reactions are generally conducted under reflux conditions in solvents like isopropanol or dichloromethane, facilitating the formation of the desired product through nucleophilic substitution and cyclization reactions.
  3. Yield and Purification: The yield of the final product can vary, often requiring purification steps such as recrystallization or chromatography to isolate the compound in high purity.

Technical details regarding specific reaction conditions, including temperatures, times, and concentrations, are crucial for optimizing yields and ensuring reproducibility in laboratory settings .

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate features a fused ring system characteristic of imidazopyrazines:

  • Structural Formula: The compound contains a tert-butyl group attached to a carboxylate and an oxo group within a hexahydroimidazo framework.
  • InChI Key: DGPLYBDSJHLYKS-UHFFFAOYSA-N
  • Data Representation: The structure can be visualized using molecular modeling software or represented in two-dimensional chemical structure diagrams.

This structural complexity contributes to its potential reactivity and interaction with biological systems .

Chemical Reactions Analysis

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions:

  1. Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
  2. Reduction Reactions: Under reducing conditions, the oxo group may be converted to an alcohol or other derivatives.
  3. Condensation Reactions: The compound may also engage in condensation reactions with amines or other nucleophiles to form more complex structures.

The specific reagents and conditions used for these reactions significantly influence the outcome and yield of the products formed .

Mechanism of Action

The mechanism of action for tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  2. Receptor Binding: It can also bind to receptors involved in various physiological processes, modulating signaling pathways.
  3. Biological Effects: These interactions can lead to downstream effects such as changes in cellular metabolism or gene expression.

Understanding these mechanisms is crucial for exploring its potential therapeutic applications in treating diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate include:

These properties are essential for determining the compound's handling requirements and potential applications in research and industry .

Applications

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has several scientific applications:

  1. Medicinal Chemistry: It is being investigated for its potential as a pharmaceutical agent due to its biological activity against various targets.
  2. Chemical Biology: The compound can serve as a probe in biochemical assays to study enzyme functions or receptor interactions.
  3. Synthetic Chemistry: It acts as an intermediate for synthesizing more complex organic molecules.

Research into this compound continues to expand its potential uses across different fields of science .

Synthetic Methodologies and Optimization Strategies

Design of Multi-Step Synthetic Pathways for Imidazo[1,5-a]pyrazine Scaffolds

The synthesis of tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS: 1246551-25-6, C₁₁H₁₉N₃O₃) demands strategic multi-step sequences to construct its fused bicyclic system. The core scaffold assembly typically initiates with linear precursor synthesis through condensation reactions between appropriately protected diamines and α-halo carbonyl compounds, establishing the imidazolidinone ring framework prior to cyclization [1] [9]. A critical advancement involves ring-closing strategies that position the tert-butoxycarbonyl (Boc) group at N7 to both direct regioselectivity and shield the secondary amine during subsequent transformations. This design principle was demonstrated in the synthesis of imidazopyrazinone derivatives, where the Boc-protected intermediate enabled efficient ring closure under mild basic conditions [1].

Enantioselective synthesis routes for the chiral (8aS)-configured derivative (CAS: 1808248-64-7) employ chiral auxiliaries or asymmetric catalysis during the cyclization step. The stereogenic center at the ring fusion position necessitates precise control, as it significantly influences the compound's conformational behavior and biological interactions. Recent optimizations have reduced step counts from commercial starting materials while maintaining the integrity of the stereodefined architecture [4] [10]. Key synthetic pathways exhibit variability in overall yields (45-78%) depending on the sequence design, with Boc introduction typically occurring early to leverage its steric and electronic directing effects.

Table 1: Comparative Synthetic Approaches to Imidazo[1,5-a]pyrazine Core

Sequence OrderKey StepsCyclization MethodReported Yield
Boc Early Installation1. Diamine protection 2. Carboxamide formation 3. Ring closureBase-mediated intramolecular SN₂68-78%
Late-Stage Boc Protection1. Unprotected ring closure 2. Selective N7 protectionCarbonyldiimidazole activation45-52%
Asymmetric Variant (S-configuration)1. Chiral pool precursor 2. Stereoretentive cyclizationChiral phase-transfer catalysis60-65%

Regioselective Functionalization of Hexahydroimidazo-pyrazine Derivatives

The distinct electronic environments within the imidazo[1,5-a]pyrazine scaffold (N1 vs. N4, C3 carbonyl vs. C8a bridgehead) create opportunities for regiocontrolled derivatization. Nucleophiles preferentially attack the C3 carbonyl position in ring-opening reactions due to its inherent electrophilicity, while electrophilic substitutions target the electron-rich N1 nitrogen adjacent to the imidazolidinone moiety [2] [9]. This regiochemical divergence enables orthogonal functionalization pathways from a single advanced intermediate.

Electrophilic halogenation at N1 proceeds efficiently with N-halosuccinimides (NCS, NBS) in aprotic solvents, yielding halogenated derivatives that serve as cross-coupling partners. For example, tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 949922-61-6) can be synthesized through controlled bromination, preserving the Boc group and carbonyl functionality [7]. Nucleophilic displacement at C3 requires carbonyl activation via conversion to imidoyl chlorides or reaction with organometallic reagents under cryogenic conditions to prevent over-addition. Computational analyses (pKa prediction: 14.25±0.20) corroborate the observed reactivity patterns, confirming N1 as the most basic site susceptible to protonation or alkylation [1] [9].

Table 2: Regioselective Functionalization Outcomes

Reaction TypeTarget SiteConditionsRegioselectivityApplication
N-AlkylationN1 nitrogenNaH/DMF, alkyl halides>95% N1 vs. N4Introduction of pharmacophores
Electrophilic HalogenationN1 nitrogenNBS/DCM, 0°CExclusive N1 attackSuzuki-Miyaura coupling precursor
Carbonyl ReductionC3 positionDIBAL-H, toluene, -78°CChemoselectiveAlcohol intermediate for diversification
Nucleophilic AdditionC3 carbonylRLi/THF, -90°CModerate (competitive side reactions)Tertiary alcohol synthesis

Role of tert-Butyl Carboxylate as a Protecting Group in Heterocyclic Assembly

The tert-butyloxycarbonyl (Boc) group serves dual functions in imidazo[1,5-a]pyrazine synthesis: as a steric protector of the N7 nitrogen and as a directing group that influences the stereochemical outcome of ring-forming reactions. Its bulk shields the secondary amine from undesired acylation or oxidation during imidazolidinone ring construction, enabling selective reactions at other nucleophilic sites within the molecule [1] [2]. The Boc group's orthogonality to common protecting groups (Fmoc, Cbz) facilitates complex molecular assembly in drug discovery applications, particularly for peptide mimetic compounds where the imidazo[1,5-a]pyrazine core mimics proline-containing dipeptide motifs [1].

Deprotection kinetics reveal that Boc cleavage occurs efficiently under acidic conditions (TFA/DCM, 0-25°C, 1-4 hours) without scaffold degradation, yielding the free amine for further conjugation. The electron-donating tert-butyl moiety stabilizes the carbamate carbonyl against nucleophilic attack during synthetic operations, yet allows clean deprotection via acid-catalyzed tert-butyl cation elimination. This controlled lability makes it ideal for temporary protection in multi-step syntheses targeting DPP-IV inhibitors and related bioactive molecules where the free amine is required for final biological activity [1] [6].

Catalytic Strategies for Cyclization and Ring Closure Reactions

Transition metal catalysis significantly enhances the efficiency of key cyclization steps in imidazo[1,5-a]pyrazine synthesis. Palladium-catalyzed intramolecular amination enables ring closure at elevated temperatures (80-100°C) with reduced side product formation compared to thermal methods. The Boc group's electron-withdrawing nature moderately activates the adjacent carbon for palladium insertion during these transformations [1] [7]. For the critical imidazolidinone formation, copper(I) catalysts (CuI, 5-10 mol%) in combination with diamines facilitate oxidative coupling between amine and carbonyl precursors at 60°C, achieving yields >75% with minimized epimerization at stereogenic centers [1].

Organocatalytic approaches employing proline-derived catalysts (20-30 mol%) induce enantioselectivity during cyclizations generating the (8aS)-isomer. These methods typically utilize Michael addition-cyclization cascades between acrylamide derivatives and aldehyde precursors, achieving enantiomeric excesses (ee) of 85-92% through well-defined enamine transition states. The tert-butyl carboxylate moiety remains stable under these mildly basic conditions (pH 8-9), demonstrating its compatibility with diverse catalytic systems [4] [10]. Microwave-assisted cyclizations (150°C, 20 min) represent recent innovations, reducing reaction times from hours to minutes while maintaining high regiochemical fidelity around the fused ring system [6].

Solvent and Temperature-Dependent Yield Optimization in Key Intermediate Synthesis

The solvent polarity profoundly influences both cyclization efficiency and crystalline product recovery in the synthesis of tert-butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate. High-dielectric aprotic solvents (DMF, ε=36.7; DMSO, ε=46.7) maximize yields (75-82%) during ring-closing steps by stabilizing dipolar transition states and enhancing nucleophile solubility [1] [9]. Conversely, crystallization optimization identifies ethyl acetate/hexane mixtures as optimal for isolating the pure compound (≥97.0%) with minimal residual solvents, capitalizing on the molecule's moderate polarity (predicted LogP=0.1) and crystalline solid behavior (mp 212-213°C) [1].

Temperature profiling reveals critical sensitivity during Boc deprotection-reprotection sequences: maintaining reactions below 30°C prevents tert-butyl elimination and imidazolidinone ring degradation. For prolonged storage, stability studies support cryogenic preservation (2-8°C) under inert atmosphere to prevent oxidative decomposition and moisture uptake, which can lead to viscosity changes in the molten state (boiling point predicted: 426.6±44.0°C) [1] [8]. Reaction scaling from milligram to kilogram batches necessitates careful thermal management in exothermic steps like carbamate formation, where adiabatic temperature rise can reach 50°C without proper cooling, triggering Boc group migration to alternative nucleophilic sites.

Table 3: Solvent-Dependent Reaction Optimization

Reaction StageOptimal SolventTemperature RangeYield ImprovementRationale
Ring ClosureDMF60-70°C78% vs 52% (THF)Transition state stabilization
CrystallizationEthyl acetate/hexane (3:7)0-5°CPurity ≥97%Differential solubility of impurities
N-FunctionalizationTHF-78°C to 25°CRegioselectivity >20:1Kinetic control at low temperature
Boc DeprotectionDichloromethane0°C to 25°C95% deprotection without decompositionControlled acid exposure

Properties

CAS Number

1246551-25-6

Product Name

tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

IUPAC Name

tert-butyl 3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)

InChI Key

DGPLYBDSJHLYKS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.